molecular formula C17H26N6O2 B6766099 N-[2,2-dimethyl-1-(1-methylpyrazol-4-yl)propyl]-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide

N-[2,2-dimethyl-1-(1-methylpyrazol-4-yl)propyl]-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide

Cat. No.: B6766099
M. Wt: 346.4 g/mol
InChI Key: MHCAEPPMKKZXMW-UHFFFAOYSA-N
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Description

N-[2,2-dimethyl-1-(1-methylpyrazol-4-yl)propyl]-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, an oxetane ring, and a triazole ring, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of N-[2,2-dimethyl-1-(1-methylpyrazol-4-yl)propyl]-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the pyrazole and oxetane intermediates, followed by their coupling with the triazole moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product’s purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

N-[2,2-dimethyl-1-(1-methylpyrazol-4-yl)propyl]-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

N-[2,2-dimethyl-1-(1-methylpyrazol-4-yl)propyl]-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2,2-dimethyl-1-(1-methylpyrazol-4-yl)propyl]-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, altering signal transduction pathways, or affecting gene expression.

Comparison with Similar Compounds

N-[2,2-dimethyl-1-(1-methylpyrazol-4-yl)propyl]-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide can be compared with other similar compounds, such as:

    N-[2,2-dimethyl-1-(1-methylpyrazol-4-yl)propyl]-2-(2-methylimidazol-1-yl)acetamide: This compound shares a similar pyrazole and dimethylpropyl structure but differs in the triazole and oxetane moieties.

    1-Methylpyrazole-4-boronic acid pinacol ester: This compound contains the pyrazole ring but has different functional groups, leading to distinct chemical properties and applications.

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which provides a versatile platform for various chemical and biological studies.

Properties

IUPAC Name

N-[2,2-dimethyl-1-(1-methylpyrazol-4-yl)propyl]-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O2/c1-16(2,3)14(12-6-18-22(5)7-12)19-15(24)13-8-23(21-20-13)9-17(4)10-25-11-17/h6-8,14H,9-11H2,1-5H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCAEPPMKKZXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CN2C=C(N=N2)C(=O)NC(C3=CN(N=C3)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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